molecular formula C19H17NO4 B2900810 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid CAS No. 1803582-42-4

4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid

Cat. No.: B2900810
CAS No.: 1803582-42-4
M. Wt: 323.348
InChI Key: AKDBNKAXVDIPMI-UHFFFAOYSA-N
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Description

4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of polycyclic compounds and has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antiviral properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0: {2,6}.0 {8,10}]dodec-11-en-4-yl)ureas: These compounds have been studied for their antiviral activity.

  • Polycyclic N-amidoimides: These compounds are synthesized using similar methods and have shown potential in various applications.

Uniqueness: 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0

Properties

IUPAC Name

4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17-14-10-6-7-11(13-12(10)16(13)19(23)24)15(14)18(22)20(17)8-9-4-2-1-3-5-9/h1-7,10-16H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDBNKAXVDIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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